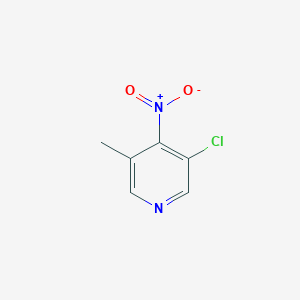

3-Chloro-5-methyl-4-nitropyridine

Description

Structure

3D Structure

Properties

Molecular Formula |

C6H5ClN2O2 |

|---|---|

Molecular Weight |

172.57 g/mol |

IUPAC Name |

3-chloro-5-methyl-4-nitropyridine |

InChI |

InChI=1S/C6H5ClN2O2/c1-4-2-8-3-5(7)6(4)9(10)11/h2-3H,1H3 |

InChI Key |

YRJBEZHAQQZOAM-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CN=CC(=C1[N+](=O)[O-])Cl |

Origin of Product |

United States |

Synthetic Methodologies for 3 Chloro 5 Methyl 4 Nitropyridine and Its Precursors

Direct Synthesis of 3-Chloro-5-methyl-4-nitropyridine

A direct, one-pot synthesis of this compound from simple precursors is not extensively reported in the literature. The synthesis typically proceeds through a series of functional group transformations on a pre-substituted pyridine (B92270) ring. A plausible synthetic route can be inferred from the synthesis of its isomers and related compounds.

One potential pathway begins with the nitration of 3-methylpyridine-N-oxide. The resulting 3-methyl-4-nitropyridine-1-oxide can then be subjected to chlorination to introduce the chlorine atom. A subsequent deoxygenation step would yield the final product, this compound. This multi-step approach allows for controlled introduction of the substituents at the desired positions.

Another feasible route could involve the nitration of 3-chloro-5-methylpyridine. However, the directing effects of the existing chloro and methyl groups would need to be carefully managed to achieve the desired 4-nitro substitution pattern.

Convergent and Divergent Synthetic Approaches to Substituted Nitropyridines

The synthesis of substituted nitropyridines like this compound often employs convergent or divergent strategies, allowing for the construction of a library of related compounds. These approaches hinge on key reactions such as nitration and halogenation of pyridine and pyridine N-oxide scaffolds.

Nitration is a fundamental reaction for the synthesis of nitropyridines. Due to the electron-deficient nature of the pyridine ring, direct nitration requires harsh conditions and often results in low yields. researchgate.net The reactivity can be enhanced by the presence of activating groups or by forming the corresponding N-oxide.

The mechanism of pyridine nitration can be complex. For the nitration of pyridine with dinitrogen pentoxide, the reaction proceeds through the formation of an N-nitropyridinium nitrate intermediate. rsc.orgntnu.norsc.org This intermediate can then undergo further reactions to introduce the nitro group onto the pyridine ring.

One proposed mechanism for the migration of the nitro group from the nitrogen atom to the carbon skeleton of the ring is a rsc.orgscispace.com sigmatropic shift. ntnu.norsc.org This pericyclic reaction involves the concerted movement of the nitro group from the nitrogen to the C-3 position of the pyridine ring through a cyclic transition state. Evidence for this mechanism comes from studies on the nitration of various substituted pyridines, where the observed regioselectivity is consistent with a sigmatropic rearrangement. rsc.orgrsc.org

Achieving the desired regioselectivity in the nitration of substituted pyridines is a significant challenge. The position of the incoming nitro group is directed by the electronic and steric effects of the substituents already present on the ring.

For pyridine N-oxides, the N-oxide group is strongly activating and directs incoming electrophiles primarily to the 4-position. This makes the nitration of substituted pyridine N-oxides a reliable method for the synthesis of 4-nitropyridine derivatives. For instance, the nitration of 3-methylpyridine-1-oxide with a mixture of concentrated sulfuric acid and fuming nitric acid yields 3-methyl-4-nitropyridine-1-oxide. orgsyn.org

In cases of direct nitration of substituted pyridines, a mixture of isomers is often obtained. For example, the nitration of 2-chloro-4-aminopyridine with a mixture of nitric acid and sulfuric acid yields both 4-amino-2-chloro-3-nitropyridine and 4-amino-2-chloro-5-nitropyridine. google.com

A novel dearomatization-rearomatization strategy has been developed for the highly regioselective meta-nitration of pyridines. acs.org This method involves the formation of an oxazino pyridine intermediate, which then undergoes a radical nitration with tert-butyl nitrite (TBN) followed by acid-mediated rearomatization to yield the meta-nitrated pyridine. acs.org

The optimization of reaction conditions is crucial for maximizing the yield and selectivity of nitration reactions. Key parameters that are often varied include the nitrating agent, solvent, temperature, and reaction time.

Common nitrating agents for pyridines include mixtures of concentrated nitric acid and sulfuric acid, fuming nitric acid, and dinitrogen pentoxide. orgsyn.orgresearchgate.net The choice of nitrating agent can significantly influence the outcome of the reaction. For instance, the use of a super-acid system has been shown to be more effective than mixed acid for the nitration of 2,6-diaminopyridine, leading to a yield of 90%. researchgate.net

The reaction temperature is another critical factor. While some nitrations proceed at room temperature, others require elevated temperatures to overcome the activation energy barrier. researchgate.netchemicalbook.com Careful control of the temperature is necessary to prevent side reactions and decomposition of the product.

The following table summarizes the optimized reaction conditions for the nitration of various pyridine derivatives:

| Starting Material | Nitrating Agent | Solvent | Temperature (°C) | Yield (%) | Product |

| 2-chloro-5-methylpyridine-1-oxide | Conc. HNO₃ / Conc. H₂SO₄ | - | 100 | 80 | 2-chloro-5-methyl-4-nitropyridine-1-oxide chemicalbook.com |

| 2,6-diaminopyridine | Super-acid system | - | 30 | 90 | 2,6-diamino-3,5-dinitropyridine researchgate.net |

| 2-amino-4-methylpyridine | Conc. H₂SO₄ / Fuming HNO₃ | - | 60 | - | 2-amino-5-nitro-4-methylpyridine guidechem.com |

| 3-methylpyridine-1-oxide | Conc. H₂SO₄ / Fuming HNO₃ | - | 100-105 | - | 3-methyl-4-nitropyridine-1-oxide orgsyn.org |

Halogenation is another key transformation in the synthesis of substituted pyridines. The introduction of a halogen atom provides a handle for further functionalization through cross-coupling reactions or nucleophilic substitution.

Direct electrophilic halogenation of pyridine is difficult due to the deactivating effect of the nitrogen atom and often requires harsh conditions, such as high temperatures and the use of strong Lewis acids, which can lead to a mixture of regioisomers. chemrxiv.orgnih.gov

A more controlled approach to halogenation involves metalation-halogenation sequences. This method typically uses strong bases to deprotonate the pyridine ring at a specific position, followed by quenching with an electrophilic halogen source. However, this approach often requires the presence of a directing group to achieve high regioselectivity. chemrxiv.org

Recently, a novel strategy for the 3-selective halogenation of pyridines has been developed. This method involves a ring-opening, halogenation, and ring-closing sequence via a Zincke imine intermediate. chemrxiv.orgnih.govresearchgate.net This process transforms the electron-deficient pyridine into a reactive alkene-like intermediate that can undergo highly regioselective halogenation under mild conditions. chemrxiv.orgnih.gov

Methylation and Functionalization of Pyridine Rings

The introduction of methyl groups and other functionalities to a pyridine ring can be achieved through several synthetic routes. Despite the aromatic nature of the pyridine ring, it cannot be alkylated using standard Friedel-Crafts catalysts. google.com Consequently, alternative methods have been developed. One such process involves the direct methylation of pyridine compounds by contacting them with an organic compound capable of producing methyl radicals, such as methanol, in the presence of a nickel-nickel oxide catalyst. google.com This vapor-phase reaction is typically conducted at temperatures between 150°C and 400°C. google.com The heterocyclic nitrogen atom directs the initial methylation primarily to the alpha position. google.com

General functionalization of the pyridine ring is a complex task because the ring is significantly less reactive to electrophilic aromatic substitution than benzene (B151609). ntnu.no The nitrogen atom is a good nucleophile and readily reacts with electrophiles, which can be used to introduce groups that then direct further substitutions. ntnu.no The Chichibabin pyridine synthesis, a condensation reaction of aldehydes, ketones, or α,β-unsaturated carbonyl compounds in ammonia, is a foundational method for creating the pyridine backbone, though it often results in low yields. wikipedia.org More modern methods include a single-step conversion of N-vinyl or N-aryl amides to pyridine derivatives using trifluoromethanesulfonic anhydride and 2-chloropyridine (B119429) for amide activation, followed by the addition of a π-nucleophile and subsequent annulation. organic-chemistry.org Ring transformation is another powerful method, where a substrate like 1-methyl-3,5-dinitro-2-pyridone reacts with a ketone and a nitrogen source (like ammonia or ammonium acetate) to build a new nitropyridine ring system. nih.gov

Synthesis of Key Isomeric and Analogous Chloro-Methyl-Nitropyridines

The precise arrangement of chloro, methyl, and nitro groups on the pyridine ring is crucial for the compound's properties and subsequent reactivity. The following sections detail the synthesis of specific isomers and analogs.

Preparation of this compound 1-oxide

The synthesis of a chloro-methyl-nitropyridine N-oxide often involves the initial formation of the N-oxide, followed by nitration and chlorination, or a variation in the order of these steps. For instance, 3-Methyl-4-nitropyridine-1-oxide can be prepared by the nitration of 3-methylpyridine-1-oxide. orgsyn.org The precursor, 3-methylpyridine-1-oxide, is synthesized by oxidizing 3-methylpyridine with reagents like hydrogen peroxide in glacial acetic acid. orgsyn.org The subsequent nitration is achieved using a mixture of concentrated sulfuric acid and fuming nitric acid. orgsyn.org

A related compound, 2-chloro-5-methyl-4-nitropyridine-1-oxide, is synthesized by the nitration of 2-chloro-5-methylpyridine-1-oxide. chemicalbook.com In this procedure, the starting material is added to a mixture of concentrated nitric acid and concentrated sulfuric acid and heated to 100°C for two hours. chemicalbook.com After cooling and pouring the mixture into ice water, the pH is adjusted, and the resulting solid product is collected. chemicalbook.com This method yields the final product in 80% yield. chemicalbook.com

Table 1: Synthesis of 2-Chloro-5-methyl-4-nitropyridine-1-oxide

| Step | Starting Material | Reagents | Conditions | Product | Yield |

|---|

Synthesis of 2-Chloro-5-methyl-3-nitropyridine (B188117)

2-Chloro-5-methyl-3-nitropyridine is an important intermediate for creating bioactive products. nih.gov Its synthesis is achieved through the chlorination of 2-hydroxy-5-methyl-3-nitropyridine. nih.gov The reaction employs thionyl chloride as the chlorinating agent in the presence of a catalytic amount of N,N-dimethylformamide (DMF). nih.gov The mixture is heated at reflux for three hours. nih.gov Following the reaction, the excess thionyl chloride is evaporated, and the residue is worked up with water and extracted with dichloromethane to afford the final product in a 92% isolated yield. nih.gov

Table 2: Synthesis of 2-Chloro-5-methyl-3-nitropyridine

| Starting Material | Reagents | Conditions | Product | Yield |

|---|

Synthesis of 2-Chloro-3-methyl-5-nitropyridine

2-Chloro-3-methyl-5-nitropyridine is a biochemical reagent used in life science research. medchemexpress.com While specific documented syntheses are not as readily available as for other isomers, its preparation can be inferred from standard synthetic transformations of pyridine derivatives. A plausible route would involve the chlorination of 3-methyl-5-nitropyridin-2-ol, analogous to the syntheses of other chloronitropyridines where a hydroxy group is displaced by a chlorine atom using reagents like phosphorus oxychloride or thionyl chloride. nih.govguidechem.com Another potential pathway could start with 2-chloro-3-methylpyridine, which would then undergo nitration, although this may lead to a mixture of isomers.

Preparation of 2-Chloro-5-nitropyridine (B43025) and 2-Chloro-3-nitropyridine as Benchmarks

The synthesis of simpler, non-methylated chloronitropyridines provides a benchmark for the methodologies used for more substituted analogs.

2-Chloro-5-nitropyridine is a significant fine chemical intermediate. guidechem.com It can be prepared via several routes:

From 2-aminopyridine: This multi-step process involves the nitration of 2-aminopyridine to form 2-amino-5-nitropyridine, followed by a Sandmeyer-type reaction where the amino group is converted to a chloro group. guidechem.comgoogle.com The nitration uses a mixed acid of concentrated sulfuric acid and fuming nitric acid. guidechem.com The subsequent diazotization is performed with sodium nitrite in hydrochloric acid, followed by the introduction of the chloro group. guidechem.com

From 2-hydroxy-5-nitropyridine: This method involves a chlorination reaction using phosphorus oxychloride (POCl₃) and phosphorus pentachloride (PCl₅). google.comchemicalbook.com The reaction is heated, and after workup, yields 2-chloro-5-nitropyridine. google.com A patent describes a high-yield process starting from 2-halogenated acrylate, which is cyclized to 2-hydroxy-5-nitropyridine and then chlorinated. google.com

From 3-nitropyridine: A direct method involves reacting 3-nitropyridine with dichlorine monoxide in the presence of an alkali and a chloride salt at low temperatures (-15°C to 0°C). guidechem.comchemicalbook.com

Table 3: Comparison of Synthetic Routes for 2-Chloro-5-nitropyridine

| Starting Material | Key Reagents | Key Conditions | Advantages/Disadvantages |

|---|---|---|---|

| 2-Aminopyridine | H₂SO₄, HNO₃; NaNO₂, HCl | Nitration at 55-65°C; Diazotization at -5-0°C | Multi-step process |

| 2-Hydroxy-5-nitropyridine | POCl₃, PCl₅ | 60-105°C | High yield (89.5%) and purity (99.5%) reported google.com |

2-Chloro-3-nitropyridine is another useful pyridine derivative. guidechem.com Its synthesis typically begins with pyridin-2-ol, which is first nitrated to give 3-nitropyridin-2-ol. guidechem.com The subsequent chlorination is performed using thionyl chloride (SOCl₂) with N,N-dimethylformamide (DMF) at 110°C. guidechem.com An alternative route involves the reaction of N-alkyl-3-nitro-2-pyridone with triphosgene. google.com The nitro group of 2-chloro-3-nitropyridine can be readily reduced to an amino group using reagents like stannous chloride or cobalt oxide-based nanomaterials to produce the versatile intermediate 2-chloro-3-aminopyridine. guidechem.com

Solid-Phase Synthetic Methodologies for Pyridine-Based Derivatives

Solid-phase synthesis is a powerful technique for generating libraries of compounds, and it has been successfully applied to pyridine derivatives. acs.org This methodology is attractive for drug discovery due to its potential for combinatorial library production. acs.org A common approach involves attaching an α,β-unsaturated carbonyl compound to a solid support resin. acs.org This is followed by a Michael reaction with a trimethylsilyl enol ether to form a 1,5-pentanedione intermediate, which remains attached to the resin. acs.org The final pyridine ring is formed through cyclization of this intermediate with ammonium acetate. acs.org This multi-step, one-pot sequence allows for the variation of substituents around the pyridine core by changing the initial building blocks, making it a versatile method for producing diverse 2,4,6-trisubstituted pyridines. acs.org

Atom Economy and Green Chemistry Principles in Nitropyridine Synthesis

The synthesis of nitropyridines, including this compound, is increasingly being evaluated through the lens of green chemistry and atom economy. These principles aim to design chemical processes that are environmentally benign, reduce waste, and maximize the efficiency of resource utilization.

Atom economy is a foundational concept in green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired final product. researchgate.net Unlike traditional reaction yield, which focuses on the quantity of product obtained, atom economy provides insight into how much of the starting material is converted into waste by-products. rsc.org A high atom economy signifies that most of the atoms from the reactants are present in the final product, indicating a more efficient and less wasteful process. researchgate.net

The intrinsic atom economy of a reaction is heavily dependent on its type. Addition and rearrangement reactions are inherently 100% atom economical in theory, as all reactant atoms are incorporated into the product. rsc.org In contrast, substitution and elimination reactions are less atom economical as they necessarily generate by-products. rsc.org

Interactive Table: Intrinsic Atom Economy of Common Reaction Types

Below is a comparison of the theoretical atom economy for different classes of chemical reactions.

| Reaction Type | Description | Theoretical Atom Economy |

| Addition | Two or more molecules combine to form a larger one. | 100% |

| Rearrangement | A molecule's skeleton is rearranged to give a structural isomer. | 100% |

| Substitution | A functional group in a compound is replaced by another. | < 100% |

| Elimination | Two substituents are removed from a molecule. | < 100% |

The principles of green chemistry offer a framework for developing more sustainable synthetic routes for nitropyridines. ijarsct.co.in Traditional nitration methods for pyridine rings often involve harsh conditions and reagents, such as mixtures of nitric and sulfuric acids, which can result in low yields and significant acid waste. rsc.orgresearchgate.net Applying green chemistry principles seeks to overcome these limitations.

Key green chemistry strategies applicable to nitropyridine synthesis include:

Waste Prevention : The primary goal is to design syntheses that minimize waste generation. nih.gov This involves selecting reactions with high atom economy and avoiding the use of stoichiometric reagents that end up as waste. rsc.org

Catalysis : The use of catalytic reagents is preferred over stoichiometric ones. rasayanjournal.co.in Catalysts can enhance selectivity, allow for milder reaction conditions, and can often be recycled, thereby reducing waste. ijarsct.co.inrsc.org For example, an alternative synthesis of nitrobenzene using a triflate catalyst shows a significant improvement in atom economy (87%) compared to the traditional process (51%), with water as the only by-product. rsc.org

Safer Solvents and Auxiliaries : Efforts are made to eliminate or replace hazardous solvents with greener alternatives, such as water, or to conduct reactions under solvent-free conditions. rasayanjournal.co.inmdpi.com The potential of Deep Eutectic Solvents (DES), which are often non-toxic and biodegradable, is also being explored for pyridine synthesis. ijarsct.co.in

Energy Efficiency : Advanced techniques like microwave-assisted and ultrasound-assisted synthesis can significantly reduce reaction times and energy consumption compared to conventional heating methods. ijarsct.co.innih.govrasayanjournal.co.in

Multicomponent Reactions (MCRs) : MCRs are powerful tools in green synthesis where three or more reactants combine in a single step to form a product that incorporates most or all of the starting materials. mdpi.com This approach inherently leads to higher atom economy, reduces the number of synthetic steps, and minimizes waste. rasayanjournal.co.inmdpi.com

Interactive Table: Comparison of Traditional vs. Greener Nitration Approaches

This table provides a conceptual comparison for the nitration of an aromatic compound, illustrating the benefits of applying green chemistry principles.

| Feature | Traditional Approach (e.g., "Mixed Acid" Nitration) | Greener Catalytic Approach |

| Reagents | Nitric Acid, excess Sulfuric Acid | Nitrating agent, Catalyst (e.g., solid acid, triflate) |

| Solvent | Often uses the acid mixture as the solvent | May use greener solvents or be solvent-free |

| By-products | Large volumes of spent acid, water | Water is often the only by-product |

| Atom Economy | Low to moderate (e.g., ~51% for nitrobenzene) rsc.org | High (e.g., ~87% for nitrobenzene) rsc.org |

| Conditions | Harsh, high temperatures | Milder, more controlled conditions |

| Work-up | Involves neutralization and separation from large amounts of acid | Simpler purification, catalyst may be recycled |

By integrating these green chemistry principles, the synthesis of this compound and other nitropyridine derivatives can be shifted towards more sustainable and environmentally responsible manufacturing processes.

Reaction Pathways and Mechanistic Investigations of 3 Chloro 5 Methyl 4 Nitropyridine and Its Derivatives

Nucleophilic Aromatic Substitution (SNAr) Reactions on the Pyridine (B92270) Ring System

Nucleophilic aromatic substitution (SNAr) is a key reaction class for pyridines, especially those bearing electron-withdrawing groups. wikipedia.org These groups render the aromatic ring electron-poor and thus susceptible to attack by nucleophiles. masterorganicchemistry.com The presence of a nitro group, particularly at the ortho or para position to a leaving group like chlorine, strongly activates the ring for SNAr reactions. wikipedia.org

The displacement of the chlorine atom in 3-chloro-5-methyl-4-nitropyridine by a nucleophile proceeds through a well-established SNAr mechanism. This process is generally a two-step addition-elimination sequence. youtube.comyoutube.com

Nucleophilic Attack and Formation of the Meisenheimer Complex: The reaction is initiated by the attack of a nucleophile on the carbon atom bearing the chlorine atom. This attack is facilitated by the electron-deficient nature of the pyridine ring, which is enhanced by the electron-withdrawing nitro group. The attack disrupts the aromaticity of the ring and forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex. masterorganicchemistry.com The negative charge in this complex is delocalized over the pyridine ring and, importantly, onto the oxygen atoms of the nitro group, which provides significant stabilization. wikipedia.org

Elimination of the Leaving Group: In the second step, the aromaticity of the ring is restored by the expulsion of the chloride ion, which is a good leaving group. This elimination step leads to the formation of the final substitution product. youtube.com

The rate of SNAr reactions is influenced by several factors, including the nature of the nucleophile, the solvent, and the specific substitution pattern on the pyridine ring. The presence of the nitro group para to the chlorine atom in this compound provides substantial activation for this reaction pathway. wikipedia.org

This compound and related nitropyridines exhibit reactivity towards a wide array of nucleophiles, leading to the formation of various functionalized pyridine derivatives.

Oxygen Nucleophiles: Reactions with oxygen-based nucleophiles, such as alkoxides and hydroxides, can lead to the formation of ethers and hydroxypyridines, respectively. For instance, the reaction of a related compound, 2-chloro-5-nitropyrimidine, with hydroxide (B78521) has been studied kinetically. researchgate.net

Nitrogen Nucleophiles: Nitrogen nucleophiles, including primary and secondary amines, readily displace the chlorine atom in chloronitropyridines. rsc.org For example, the reaction of 3-bromo-4-nitropyridine (B1272033) with amines has been shown to yield the expected substitution products, although in some cases, unexpected nitro-group migration has been observed. clockss.org The kinetics of reactions between various chloronitropyridines and amines like piperidine (B6355638) and aniline (B41778) have been investigated, providing insights into their reactivity. rsc.org

Carbon Nucleophiles: Carbon-based nucleophiles, such as carbanions derived from active methylene (B1212753) compounds, can also participate in SNAr reactions. However, with highly activated systems, other reaction pathways like Vicarious Nucleophilic Substitution (VNS) can compete or dominate. acs.orgkuleuven.be

The following table provides examples of SNAr reactions on related nitropyridine systems.

| Nucleophile | Substrate | Product Type | Reference |

| Piperidine | Chloronitropyridines | Aminopyridine | rsc.org |

| Morpholine | Chloronitropyridines | Aminopyridine | rsc.org |

| Aniline | Chloronitropyridines | Aminopyridine | rsc.org |

| Thiols | 2-Methyl-3-nitropyridines | Thioether | nih.gov |

| Hydroxide | 2-Chloro-5-nitropyrimidine | Hydroxypyrimidine | researchgate.net |

This table illustrates the versatility of nitropyridines in reacting with a range of nucleophiles.

Vicarious Nucleophilic Substitution (VNS) is a powerful method for the C-H functionalization of electron-deficient aromatic and heteroaromatic compounds, including nitropyridines. organic-chemistry.orgthieme-connect.com This reaction involves the formal substitution of a hydrogen atom by a nucleophile that carries a leaving group. organic-chemistry.org

The mechanism of VNS differs from the classic SNAr pathway. It commences with the addition of a carbanion, which has a leaving group at the α-position, to an electrophilic position on the nitroaromatic ring. acs.org This addition forms a σ-adduct. Subsequently, a base-induced β-elimination of HX (where X is the leaving group) occurs, leading to the formation of a stabilized anion of the alkylated product. acs.org Acidic workup then furnishes the final product. organic-chemistry.org

VNS reactions have been successfully applied to various nitropyridines, allowing for the introduction of alkyl groups. acs.orgscispace.com For instance, 3-nitropyridines can be alkylated using this method. acs.orgscispace.com The reaction is highly regioselective, with substitution typically occurring at positions ortho or para to the strongly activating nitro group. kuleuven.beorganic-chemistry.org In many cases, VNS of hydrogen is faster than the conventional SNAr of a halogen present on the same ring. kuleuven.be

| Nucleophile Precursor | Substrate | Product Type | Reference |

| Chloromethyl phenyl sulfone | Nitrobenzene | Phenylsulfonylmethyl-nitrobenzene | organic-chemistry.org |

| Alkyl phenyl sulfones | 3-Nitropyridines | Alkyl-3-nitropyridines | acs.org |

| Neopentyl alkanesulfonates | 3-Nitropyridines | Alkyl-3-nitropyridines | nih.gov |

| Hydroxylamine | 3-Nitropyridines | Amino-3-nitropyridines | ntnu.no |

| 4-Amino-1,2,4-triazole | 3-Nitropyridines | Triazolyl-3-nitropyridines | ntnu.no |

This table showcases the application of VNS for the functionalization of nitropyridines.

Transformations Involving the Nitro Group

The nitro group in this compound is not merely an activating group; it is also a versatile functional group that can undergo various transformations, significantly expanding the synthetic utility of the molecule.

The reduction of the nitro group to an amino group is a fundamental transformation in organic synthesis, providing access to a wide range of valuable building blocks. acs.org This reduction can be achieved using various reagents and conditions, and the choice of method often depends on the presence of other functional groups in the molecule. sci-hub.storganic-chemistry.org

For chloronitropyridines, the chemoselective reduction of the nitro group without affecting the chloro substituent is a key challenge. sci-hub.st Catalytic hydrogenation is a common method, and specific catalysts have been developed to achieve this selectivity. For example, sulfided platinum catalysts have been shown to be effective for the chemoselective reduction of nitro groups in the presence of heteroaryl halides. sci-hub.st Other methods include the use of iron in the presence of mineral acids. semanticscholar.org

The reduction of nitropyridines can also lead to other nitrogen-containing functionalities. For instance, partial reduction can yield nitroso or hydroxylamino compounds. nih.govnih.gov These intermediates can be valuable for further synthetic manipulations. A patent describes the synthesis of 2-chloro-5-methyl-4-pyridinamine through the hydrogenation of 2-chloro-5-methyl-4-nitro-pyridine-1-oxide using a platinum catalyst. google.com Another patent details a process for preparing 4-amino-5-methylpyridinone from a related precursor. google.com

| Starting Material | Reducing Agent/Catalyst | Product | Reference |

| 2-Chloro-5-methyl-4-nitro-pyridine-1-oxide | H2 / Platinum catalyst | 2-Chloro-5-methyl-4-pyridinamine | google.com |

| 4-Nitropyridine-N-oxide | Fe / Acetic acid | 4-Aminopyridine | semanticscholar.org |

| 2-Chloro-5-nitrophenol | Ralstonia eutropha JMP134 | 2-Chloro-5-hydroxylaminophenol | nih.gov |

| 2-Amino-4-methyl-5-nitropyridine | Not specified | Used in synthesis of AZD7648 | nih.gov |

| 2-Chloro-3-nitropyridine | Sulfided platinum catalyst | 2-Chloro-3-aminopyridine | sci-hub.st |

This table highlights various reductive transformations of nitropyridines.

The nitro group plays a crucial role as both a directing and an activating group in the chemistry of this compound. nih.gov

Activating Moiety: As discussed extensively in the context of SNAr and VNS reactions, the strong electron-withdrawing nature of the nitro group is paramount for activating the pyridine ring towards nucleophilic attack. wikipedia.orgmasterorganicchemistry.com It stabilizes the negatively charged Meisenheimer intermediate, thereby lowering the activation energy of the reaction. masterorganicchemistry.com This activating effect is most pronounced when the nitro group is positioned ortho or para to the site of nucleophilic attack. masterorganicchemistry.comyoutube.com

Directing Moiety: In electrophilic aromatic substitution (EAS) reactions, the nitro group is a powerful deactivating group and a meta-director. youtube.comyoutube.com However, in the context of nucleophilic substitutions on the pyridine ring, its directing influence is to guide incoming nucleophiles to the positions ortho and para to itself. This is a consequence of the resonance stabilization it provides to the intermediates formed upon attack at these positions. kuleuven.beorganic-chemistry.org

The synthetic utility of the nitro group also extends to its ability to serve as a precursor for other functional groups, making it a "synthetic chameleon." nih.gov Beyond reduction to an amine, it can be transformed into various other functionalities, further enhancing the molecular diversity accessible from nitropyridine scaffolds. nih.gov

Ring-Opening and Ring-Closure Dynamics of Pyridine Intermediates

The pyridine ring is generally stable; however, under the influence of strong nucleophiles and specific substitution patterns, it can undergo ring-opening reactions. For chloronitropyridines, a well-documented pathway is the SN(ANRORC) mechanism, which stands for Nucleophilic Substitution via Addition of the Nucleophile, Ring-Opening, and Ring-Closure.

Studies on related compounds, such as 2-chloro-5-nitropyridine (B43025) and 2-chloro-3-nitropyridine, provide insight into the potential dynamics of this compound. The reaction of 2-chloro-5-nitropyridine with hydroxide or amide ions proceeds through the formation of an open-chain intermediate. cdnsciencepub.comresearchgate.net For instance, treatment with sodium deuteroxide leads to the isolation of a stable open-chain anionic intermediate. cdnsciencepub.com This intermediate can subsequently react with additional deuteroxide to reclose the pyridine ring. cdnsciencepub.com The kinetics of this ring-closure are first-order in both the intermediate and the hydroxide ion. cdnsciencepub.com

The mechanism for the ring-opening of a substituted 2-chloropyridine (B119429) with a nucleophile (Nu⁻) is proposed to involve the following steps:

Addition: The nucleophile attacks the C-6 position of the pyridine ring, which is activated by the electron-withdrawing nitro group. This forms a negatively charged Meisenheimer-like complex.

Ring-Opening: The C-N bond between the nitrogen and C-6 cleaves, resulting in an open-chain, conjugated anionic intermediate.

Ring-Closure: The terminal nitrogen can then displace the chloro group at the other end of the chain to form a new pyridine ring.

In the case of this compound, the nucleophilic attack would likely occur at the C-2 or C-6 positions, activated by the strongly electron-withdrawing 4-nitro group. The presence of the 5-methyl group would have a modest electronic and steric influence on this process.

Interestingly, the stability and subsequent reactivity of the open-chain intermediate are highly dependent on its geometry. For the intermediate derived from 2-chloro-3-nitropyridine, isomerization to a more stable pseudo-trans geometry prevents the subsequent ring-closure reaction, leading instead to decomposition products. researchgate.net This highlights the delicate balance of factors governing whether the reaction results in a net substitution or decomposition.

| Reactant | Nucleophile | Key Finding | Reference |

| 2-Chloro-5-nitropyridine | Sodium deuteroxide (NaOD) | Isolation of a stable open-chain intermediate that can reclose to form the pyridine ring. | cdnsciencepub.com |

| 2-Chloro-3-nitropyridine | Hydroxide ion (OH⁻) | The intermediate isomerizes to a form that does not undergo ring-closure, leading to decomposition. | researchgate.net |

| 2-Chloro-5-nitropyridine | Potassium amide (KNH₂) | The reaction proceeds ~75% via the SN(ANRORC) mechanism. | researchgate.net |

Transition Metal-Catalyzed Cross-Coupling Reactions (e.g., Buchwald-Hartwig Amination)

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. The Buchwald-Hartwig amination, a palladium-catalyzed reaction, is particularly relevant for synthesizing arylamines from aryl halides. wikipedia.org Given its structure, this compound is a suitable electrophilic partner for such couplings.

The general catalytic cycle for the Buchwald-Hartwig amination involves three main steps:

Oxidative Addition: The palladium(0) catalyst inserts into the carbon-chlorine bond of the pyridine ring to form a palladium(II) complex.

Transmetalation/Amine Coordination & Deprotonation: The amine coordinates to the palladium center, and in the presence of a base, deprotonation occurs to form a palladium-amido complex.

Reductive Elimination: The C-N bond is formed as the desired product is eliminated, regenerating the palladium(0) catalyst. nih.gov

The reactivity of this compound in Buchwald-Hartwig amination is governed by the electronic properties of its substituents. The electron-withdrawing nitro group at the 4-position and the chloro group at the 3-position make the pyridine ring electron-deficient, which generally facilitates the initial oxidative addition step. Research on other dihalopyridines has shown that highly regioselective amination can be achieved. For example, in 2,4-dichloropyridine, amination occurs selectively at the C-2 position under specific conditions. researchgate.net The presence of the nitro group in the target compound is expected to strongly activate the C-Cl bond towards oxidative addition. The development of specialized phosphine (B1218219) ligands has been crucial in expanding the scope of this reaction to include less reactive aryl chlorides and a wide variety of amines. wikipedia.org

Nitroarenes themselves can also serve as coupling partners in certain transition metal-catalyzed reactions, where the nitro group is displaced. rhhz.net This opens up alternative pathways for functionalizing the 4-position of the pyridine ring, although C-Cl bond activation is typically more common for cross-coupling reactions.

| Reaction Type | Catalyst System (Example) | Substrate Example | Key Feature | Reference |

| Buchwald-Hartwig Amination | Pd(OAc)₂ / Ligand + Base | Aryl Halides + Amines | Forms C-N bonds; scope expanded by various generations of phosphine ligands. | wikipedia.orgorganic-chemistry.org |

| Regioselective Amination | Palladium / Dialkylbiarylphosphine | 2,4-Dichloropyridine + Anilines | Selective substitution at the C-2 position is achieved. | researchgate.net |

| Nitroarene Coupling | RhCl(PPh₃)₃ + Base | Nitroarenes + Arylboronic Acids | Forms C-C bonds by displacing the nitro group. | rhhz.net |

Pericyclic Reactions and Rearrangements in Pyridine Chemistry

Pericyclic reactions, which proceed through a cyclic transition state, represent another important class of transformations in heterocyclic chemistry. libretexts.orgnih.gov These reactions are often highly stereospecific and can lead to complex molecular architectures in a single step.

A notable example involving a derivative of the title compound is the reaction of 2-chloro-3-methyl-4-nitropyridine (B3043211) N-oxide. When this compound is treated with O-vinylhydroxylamines, it triggers a cascade reaction initiated by N-arylation, followed by a researchgate.netresearchgate.net-sigmatropic rearrangement. acs.org

The proposed mechanism is as follows:

N-Arylation: The O-vinylhydroxylamine acts as a nucleophile, attacking the 2-position of the pyridine N-oxide. This is facilitated by an activating agent (like PyBroP) that activates the N-oxide for nucleophilic attack.

researchgate.netresearchgate.net-Sigmatropic Rearrangement: The resulting intermediate immediately undergoes a concerted researchgate.netresearchgate.net-sigmatropic rearrangement. This is a type of pericyclic reaction where a sigma bond migrates across a pi-system of six atoms.

Cyclization/Aromatization: The product of the rearrangement rapidly cyclizes and eliminates water to form a fused bicyclic system, specifically a 7-azaindole (B17877) derivative. acs.org

This transformation is significant as it provides a metal-free pathway to construct the valuable azaindole scaffold. The reaction demonstrates exclusive regioselectivity, with substitution occurring only at the 2-position of the pyridine N-oxide ring, which is consistent with the known reactivity patterns of aza-arene N-oxides. acs.org

Role of Substituent Electronic and Steric Effects on Reactivity

The reactivity of the this compound ring is a direct consequence of the interplay between the electronic and steric effects of its three substituents.

Nitro Group (-NO₂): As a powerful electron-withdrawing group through both inductive (-I) and resonance (-M) effects, the 4-nitro group is the dominant activating group for nucleophilic aromatic substitution (SNAr). It strongly depletes electron density from the pyridine ring, particularly at the ortho (positions 3 and 5) and para (position 2 and 6, relative to the ring nitrogen) positions. This activation is crucial for reactions like the Buchwald-Hartwig amination at the C-3 position and for facilitating ring-opening by strong nucleophiles.

Methyl Group (-CH₃): The methyl group is a weak electron-donating group through induction (+I) and hyperconjugation. Its presence at the 5-position slightly counteracts the electron-withdrawing effects of the nitro and chloro groups. Sterically, it can influence the approach of reagents to the adjacent C-4 and C-6 positions, although its effect is generally considered small.

The combined effect of these substituents makes the C-Cl bond highly susceptible to cleavage in cross-coupling reactions and the ring itself prone to nucleophilic attack, especially at the positions ortho and para to the nitro group. In the context of the SN(ANRORC) mechanism, the nitro group is essential for stabilizing the open-chain anionic intermediate, a requirement for the reaction to proceed. cdnsciencepub.com The specific substitution pattern dictates the regioselectivity of reactions; for instance, in the pericyclic rearrangement of the corresponding N-oxide, nucleophilic attack occurs at the 2-position, away from the more sterically hindered C-6 position and electronically influenced by the N-oxide and nitro functions. acs.org

Advanced Spectroscopic and Structural Characterization of 3 Chloro 5 Methyl 4 Nitropyridine

Vibrational Spectroscopy for Molecular Fingerprinting and Conformational Analysis

Vibrational spectroscopy probes the quantized vibrational states of a molecule. The resulting spectrum provides a unique "fingerprint," allowing for the identification of functional groups and offering insights into the molecule's structure.

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which induces vibrations such as stretching and bending of chemical bonds. For 3-Chloro-5-methyl-4-nitropyridine, characteristic absorption bands would be expected for the C-Cl, C-N, N-O (from the nitro group), C-H (from the methyl group and pyridine (B92270) ring), and the various pyridine ring vibrations. The precise frequencies of these bands are sensitive to the substitution pattern on the pyridine ring, making FTIR a powerful tool for distinguishing between isomers. For instance, the symmetric and asymmetric stretching vibrations of the NO₂ group typically appear in the regions of 1500-1570 cm⁻¹ and 1300-1370 cm⁻¹, respectively. The C-Cl stretching vibration would be expected in the fingerprint region, typically between 600 and 800 cm⁻¹.

No specific experimental FTIR data for this compound was found in the searched literature.

Fourier Transform Raman (FT-Raman) Spectroscopy

FT-Raman spectroscopy is a complementary technique to FTIR. It measures the inelastic scattering of monochromatic light from a laser source. While FTIR is sensitive to polar bonds, Raman spectroscopy provides strong signals for non-polar, symmetric bonds and is particularly useful for studying aromatic ring systems. In the analysis of this compound, FT-Raman would be expected to clearly show the pyridine ring breathing modes and the symmetric stretch of the nitro group. Comparing the FTIR and FT-Raman spectra helps in a more complete assignment of the vibrational modes based on the rule of mutual exclusion for centrosymmetric molecules, although this does not apply to the C₁ symmetry of the target molecule.

No specific experimental FT-Raman data for this compound was found in the searched literature.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework.

¹H and ¹³C NMR Chemical Shift Assignments

¹H (Proton) NMR would provide information on the number of distinct protons, their chemical environment, and their proximity to other protons. For this compound, one would expect to see two distinct signals for the aromatic protons on the pyridine ring and one signal for the methyl group protons. The chemical shifts (δ) of the ring protons would be influenced by the electron-withdrawing effects of the chloro and nitro substituents.

¹³C NMR spectroscopy provides information about the carbon skeleton. Six distinct signals would be expected for the six carbon atoms in this compound (five from the ring and one from the methyl group). The chemical shifts would reveal the electronic environment of each carbon, with carbons attached to the electronegative chlorine and nitro groups appearing at characteristic downfield positions.

Specific, experimentally verified ¹H and ¹³C NMR chemical shift assignments for this compound are not available in the reviewed scientific databases.

Advanced Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

Two-dimensional (2D) NMR experiments are crucial for assembling the molecular structure by establishing correlations between different nuclei.

COSY (Correlation Spectroscopy) would establish which protons are spin-spin coupled, helping to identify adjacent protons on the pyridine ring.

HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal with the signal of the carbon atom to which it is directly attached. This would link the ¹H and ¹³C assignments.

HMBC (Heteronuclear Multiple Bond Correlation) is used to identify longer-range (2-3 bond) couplings between protons and carbons. This is critical for placing substituents, as it would show correlations from the methyl protons to adjacent ring carbons and from the ring protons to other carbons across the ring, confirming the 3, 4, and 5 substitution pattern.

NOESY (Nuclear Overhauser Effect Spectroscopy) reveals through-space proximity of nuclei. It could show correlations between the methyl group protons and the proton at the C-6 position of the pyridine ring, further confirming the structure.

Detailed research findings and data tables from 2D NMR analyses of this compound are absent from the located literature.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Analysis

HRMS provides an extremely accurate measurement of a molecule's mass-to-charge ratio (m/z), allowing for the determination of its elemental formula. For this compound (C₆H₅ClN₂O₂), the expected monoisotopic mass would be precisely calculated. The presence of chlorine would be evident from the characteristic isotopic pattern (M+ and M+2 peaks in an approximate 3:1 ratio).

Fragmentation analysis within the mass spectrometer provides structural information. The molecular ion would likely undergo fragmentation through pathways such as the loss of the nitro group (NO₂), chlorine (Cl), or other neutral fragments, providing data that helps to piece together the molecular structure and confirm the identity of the substituents.

While the exact mass can be calculated theoretically, specific experimental HRMS data, including fragmentation patterns for this compound, were not found in the searched scientific sources.

X-ray Crystallography for Solid-State Molecular and Supramolecular Architecture

As of the latest available scientific literature and crystallographic databases, a complete single-crystal X-ray diffraction study for this compound has not been publicly reported. Therefore, detailed experimental data on its specific bond lengths, bond angles, torsional angles, and the intricacies of its crystal packing and intermolecular interactions are not available.

While crystallographic data for isomers and related derivatives of chloronitropyridines exist, it is crucial to note that even minor changes in the substitution pattern on the pyridine ring can lead to significant differences in the resulting solid-state structure. Factors such as steric hindrance and electronic effects introduced by the specific placement of the chloro, methyl, and nitro groups directly influence the molecular conformation and the subsequent supramolecular assembly. Therefore, data from isomers such as 2-chloro-5-methyl-3-nitropyridine (B188117) or 2-chloro-4-methyl-3-nitropyridine (B135334) cannot be reliably extrapolated to describe the unique three-dimensional architecture of this compound.

Elucidation of Bond Lengths, Bond Angles, and Torsional Angles

Without experimental X-ray crystallographic data, a definitive table of bond lengths, bond angles, and torsional angles for this compound cannot be constructed. Such information is exclusively derived from the precise determination of atomic coordinates within the crystal lattice through single-crystal X-ray diffraction analysis.

Analysis of Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding, Halogen Bonding, π-π Stacking)

A detailed analysis of the crystal packing and the specific intermolecular forces governing the supramolecular architecture of this compound is contingent upon the experimental determination of its crystal structure. The nature and geometry of potential interactions, including but not limited to C–H···O or C–H···N hydrogen bonds, chlorine-involved halogen bonds, and π-π stacking interactions between pyridine rings, remain speculative in the absence of crystallographic data. The interplay of these non-covalent interactions is fundamental to understanding the solid-state properties of the compound.

Further research involving the successful crystallization and subsequent X-ray diffraction analysis of this compound is required to provide the specific structural parameters and insights requested.

Computational and Theoretical Chemistry Studies of 3 Chloro 5 Methyl 4 Nitropyridine

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key framework for describing chemical reactivity and electronic properties. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comirjweb.com

The HOMO is the outermost orbital containing electrons and acts as an electron donor. The LUMO is the innermost empty orbital and acts as an electron acceptor. youtube.com The spatial distribution of these orbitals indicates the likely sites for electrophilic and nucleophilic attack.

For 3-Chloro-5-methyl-4-nitropyridine, the HOMO is expected to be distributed primarily over the π-system of the pyridine (B92270) ring and potentially the methyl group. The LUMO, conversely, is anticipated to be localized on the electron-withdrawing nitro group (NO₂) and the pyridine ring, particularly near the chloro- and nitro-substituted carbons. researchgate.net

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE) , is a critical parameter for assessing molecular stability and reactivity. youtube.comirjweb.com

Chemical Reactivity : A small HOMO-LUMO gap suggests that a molecule is more polarizable and chemically reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. ijcce.ac.irirjweb.com Global reactivity descriptors such as chemical hardness, softness, and electronegativity can be derived from the HOMO and LUMO energies.

Electronic Transitions : The HOMO-LUMO gap is directly related to the energy of the lowest-energy electronic transition in a molecule, which can often be observed using UV-Visible spectroscopy. tandfonline.com A smaller gap corresponds to absorption at a longer wavelength.

Table 2: Conceptual Frontier Molecular Orbital Properties

| Parameter | Formula | Description | Conceptual Value |

|---|---|---|---|

| E(HOMO) | - | Energy of the Highest Occupied Molecular Orbital. | Typically negative (e.g., ~ -7.0 eV) |

| E(LUMO) | - | Energy of the Lowest Unoccupied Molecular Orbital. | Typically negative but higher than HOMO (e.g., ~ -3.5 eV) |

| HOMO-LUMO Gap (ΔE) | E(LUMO) - E(HOMO) | Energy difference, indicating kinetic stability and reactivity. dergipark.org.tr | A moderate gap (e.g., ~3.5 eV) would suggest stability but with potential for reactivity. ijcce.ac.ir |

| Ionization Potential (I) | -E(HOMO) | The energy required to remove an electron. | ~ 7.0 eV |

| Electron Affinity (A) | -E(LUMO) | The energy released when an electron is added. | ~ 3.5 eV |

This table illustrates the type of data generated from an FMO analysis. The values are conceptual estimates based on similar nitroaromatic compounds.

Natural Bond Orbital (NBO) Analysis for Intermolecular and Intramolecular Interactions

Natural Bond Orbital (NBO) analysis provides a chemical interpretation of the complex molecular wavefunction by translating it into the familiar language of Lewis structures, lone pairs, and bonding/antibonding orbitals. researchgate.netmdpi.com This method is particularly useful for quantifying delocalization effects, such as hyperconjugation and intramolecular charge transfer. researchgate.netniscair.res.in

NBO analysis evaluates donor-acceptor interactions by examining the stabilization energy, E(2), associated with the delocalization of electron density from a filled (donor) NBO to an empty (acceptor) NBO. mdpi.comchemmethod.com A higher E(2) value indicates a stronger interaction.

For this compound, key interactions would include:

Delocalization from the lone pairs of the nitro group's oxygen atoms (LP(O)) into the antibonding orbitals (π*) of the pyridine ring.

Delocalization from the lone pair of the pyridine nitrogen (LP(N)) into adjacent antibonding orbitals.

Hyperconjugative effects involving the C-H bonds of the methyl group donating into ring antibonding orbitals.

Table 3: Hypothetical Second-Order Perturbation Analysis using NBO

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Type of Interaction |

|---|---|---|---|

| LP (O) on NO₂ | π* (C₄-C₅) | High | Intramolecular charge transfer, resonance stabilization. |

| LP (N) of Pyridine | σ* (C₂-C₃) | Moderate | Stabilization of the pyridine ring. |

| π (C₂=C₃) | π* (C₄-N(O₂)) | Moderate | π-conjugation and electron delocalization across the ring. |

This table is a conceptual representation of expected NBO analysis results. LP denotes a lone pair, σ and π are bonding orbitals, and σ and π* are the corresponding antibonding orbitals. E(2) values are illustrative.*

Molecular Electrostatic Potential (MEP) Surface Mapping and Charge Distribution Analysis

Molecular Electrostatic Potential (MEP) surface mapping is a computational technique used to visualize the charge distribution of a molecule and predict its reactivity towards electrophilic and nucleophilic attack. The MEP map displays regions of varying electrostatic potential on the electron density surface, typically color-coded so that red indicates regions of negative potential (rich in electrons and prone to electrophilic attack) and blue indicates regions of positive potential (electron-poor and susceptible to nucleophilic attack).

For substituted nitropyridines, the MEP surface provides critical information about reactive sites. In a related compound, 2-chloro-5-nitropyridine (B43025), computational analysis using Density Functional Theory (DFT) shows that the most negative potential (red region) is concentrated around the oxygen atoms of the nitro group, making them the preferred sites for electrophilic interaction. iucr.org Conversely, the most positive potential (blue region) is found on the hydrogen atoms of the pyridine ring and near the carbon atom attached to the chlorine, indicating these as likely sites for nucleophilic attack. iucr.org

This distribution is a direct consequence of the electron-withdrawing nature of the nitro group and the halogen substituent, which significantly influences the electronic landscape of the pyridine ring. For this compound, a similar distribution pattern is expected, with the nitro group's oxygens being highly electronegative and the area around the pyridine ring nitrogen and the carbon atoms being electropositive. The presence of the methyl group, an electron-donating group, would slightly modulate this charge distribution compared to an unsubstituted analogue.

Spectroscopic Property Prediction through Computational Methods

Computational methods are instrumental in predicting and interpreting the spectroscopic properties of molecules, such as vibrational and NMR spectra.

Theoretical calculations, particularly using DFT methods like B3LYP, can simulate the infrared (IR) and Raman spectra of a molecule. These simulations provide vibrational frequencies and intensities that can be correlated with experimental data, allowing for precise assignment of spectral bands to specific molecular motions (e.g., stretching, bending).

A comparative study on the isomer 2-chloro-4-methyl-3-nitropyridine (B135334) provides insight into the expected vibrational characteristics. chemicalbook.com The calculations for this molecule, performed at the B3LYP/6-311++G(d,p) level, show how substituents influence the vibrational frequencies of the pyridine ring. chemicalbook.com For instance, the C-Cl stretching vibration is typically observed in a specific region of the spectrum, while the symmetric and asymmetric stretching vibrations of the NO2 group give rise to strong, characteristic bands.

The table below presents a selection of calculated vibrational frequencies and their assignments for the related isomer, which can serve as a reference for interpreting the spectrum of this compound.

| Vibrational Mode | Calculated Frequency (cm⁻¹) |

| NO₂ Asymmetric Stretch | 1585 |

| NO₂ Symmetric Stretch | 1350 |

| C-C Ring Stretch | 1470 |

| C-H Stretch | 3075 |

| C-Cl Stretch | 750 |

| Data derived from computational analysis of a structural isomer. |

The Gauge-Including Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a reliable approach for calculating the nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C) of molecules. By predicting the magnetic shielding around each nucleus, the GIAO method helps in the assignment of experimental NMR signals and the structural elucidation of complex organic molecules.

For nitropyridine derivatives, the calculated chemical shifts are highly sensitive to the electronic environment of the protons and carbon atoms, which is heavily influenced by the positions of the electron-withdrawing nitro group and halogen, and any electron-donating groups like methyl. In studies of nitro-substituted heterocycles, DFT calculations at levels such as B3LYP/6-311++G(d,p) have shown good agreement between calculated and experimental chemical shifts. For this compound, the protons and carbons closest to the electron-withdrawing nitro and chloro groups would be expected to show larger downfield shifts (higher ppm values) in the NMR spectrum.

Reaction Mechanism Modeling and Transition State Characterization

Computational chemistry is a key tool for elucidating complex reaction mechanisms. By modeling the potential energy surface of a reaction, researchers can identify intermediates, calculate activation energies, and characterize the geometry of transition states. This is particularly useful for understanding reactions involving substituted pyridines.

For instance, studies on the reactions of aza-arene N-oxides, such as the structurally similar 2-chloro-3-methyl-4-nitropyridine (B3043211) N-oxide, have employed DFT to understand the mechanism of ring-annulation reactions. acs.org These reactions can proceed through complex pathways, such as a acs.orgacs.org-sigmatropic rearrangement, followed by cyclization. acs.org Computational modeling can confirm the feasibility of such pathways by calculating the energy barriers associated with each step.

The reactivity of this compound is largely dictated by its functional groups. The nitro group strongly deactivates the ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution (SNAr), particularly at positions ortho and para to the nitro group. The chlorine atom at position 3 is a potential leaving group in SNAr reactions. Theoretical modeling can predict the most favorable sites for nucleophilic attack and characterize the transition state for the substitution, providing insights into reaction kinetics and product outcomes.

Synthetic Applications and Advanced Chemical Transformations of 3 Chloro 5 Methyl 4 Nitropyridine

Role as a Versatile Synthetic Intermediate for Diverse Organic Compounds

3-Chloro-5-methyl-4-nitropyridine serves as a key starting material for the synthesis of a multitude of organic compounds. Its utility stems from the differential reactivity of its substituents, which allows for selective modifications. The chlorine atom can be readily displaced by various nucleophiles, and the nitro group can be reduced to an amino group, which can then be further functionalized.

For instance, 2-chloro-5-methyl-3-nitropyridine (B188117), a related isomer, is used as an intermediate in the synthesis of potent Janus kinase 2 (JAK2) inhibitors. nih.gov This is achieved by oxidizing the methyl group to a carboxylic acid, followed by nucleophilic substitution of the chlorine atom and subsequent coupling with aromatic amines. nih.gov Similarly, 3-chloro-5-nitropyridine (B1586119) is a precursor in the synthesis of other substituted pyridines. biosynth.com The reactivity of these nitropyridine derivatives highlights their importance as versatile intermediates in medicinal chemistry and materials science. nih.govnih.gov

The general reactivity of nitropyridines allows them to be transformed into a variety of bioactive molecules. For example, they can be used to synthesize nevirapine, an HIV-1 inhibitor, and various urease inhibitors. The synthetic utility is further demonstrated by the preparation of complex molecules like 4-aza-6-nitrobenzofuroxan and nitropyridine-containing phenylaminoacetates with herbicidal activity. nih.gov

Here is a table summarizing some of the organic compounds synthesized from nitropyridine intermediates:

| Starting Material | Reagents | Product | Application |

| 2-Chloro-5-methyl-3-nitropyridine | Oxidation, Secondary amines, DCC | Janus kinase 2 (JAK2) inhibitors | Medicinal Chemistry nih.gov |

| 3-Chloro-4-methyl-5-nitropyridin-2-amine | Knovenagel condensation | Nevirapine | Antiviral (HIV-1) |

| 2-Chloro-3-nitropyridine | Piperazine, Aryl 2-chloroacetamides | 3-Nitropyridylpiperazine derivatives | Urease inhibitors nih.gov |

| 2-Chloro-3(5)-nitropyridines | 4-Aminophenol, Ethyl 2-chloroacetate | Nitropyridine-containing phenylaminoacetates | Herbicides nih.gov |

Scaffold for Constructing Chemical Libraries and Combinatorial Chemistry

The pyridine (B92270) core is a common motif in many biologically active compounds, making pyridine derivatives attractive scaffolds for the construction of chemical libraries. researchgate.net this compound, with its multiple functionalization points, is an ideal starting material for generating a diverse set of molecules for high-throughput screening.

By systematically reacting this compound with a variety of nucleophiles and then modifying the nitro and methyl groups, large libraries of compounds can be rapidly synthesized. This combinatorial approach is a powerful tool in drug discovery and materials science, allowing for the efficient exploration of chemical space to identify compounds with desired properties. The use of a 2-chloro-5-bromopyridine scaffold, for instance, has been demonstrated to be effective in creating pyridine-based libraries through selective reactions with organometallic reagents. researchgate.net

Precursor in the Synthesis of Advanced Research Probes

The unique electronic properties and reactivity of this compound also make it a valuable precursor for the synthesis of specialized research tools, such as radiolabeled probes for imaging and chemosensors for detecting specific analytes.

Positron Emission Tomography (PET) is a powerful non-invasive imaging technique that relies on the use of radiolabeled tracers. Pyridine derivatives are often used to create these tracers due to their ability to cross the blood-brain barrier and target specific receptors in the central nervous system. biorxiv.orgnih.gov

This compound can serve as a precursor for the synthesis of fluorine-18 (B77423) or carbon-11 (B1219553) labeled pyridine derivatives. For example, a related compound, 3-bromo-4-nitropyridine (B1272033) N-oxide, has been used to synthesize [¹⁸F]3-fluoro-4-aminopyridine. nih.gov More directly, [¹⁸F]5-methyl-3-fluoro-4-aminopyridine ([¹⁸F]5Me3F4AP) has been synthesized from 3-fluoro-5-methyl-4-nitropyridine (B15521877) N-oxide for PET imaging of potassium channels. biorxiv.org The synthesis of [¹¹C]3-methyl-4-aminopyridine ([¹¹C]3Me4AP) has also been developed for the same purpose. nih.govnih.govresearchgate.net

The general strategy involves introducing the radioisotope, followed by reduction of the nitro group and any other necessary transformations to yield the final radioligand. biorxiv.orgnih.gov

Chemosensors are molecules designed to detect and signal the presence of specific chemical species. Pyridine-based scaffolds are frequently employed in the design of fluorescent and colorimetric chemosensors due to their ability to coordinate with metal ions and other analytes, leading to a measurable change in their optical properties. nih.govresearchgate.netresearchgate.netdntb.gov.ua

The functional groups on this compound can be elaborated to create a binding site for a target analyte. For example, the chloro and nitro groups can be replaced with moieties that can selectively bind to a specific metal ion. Upon binding, the electronic structure of the pyridine ring is altered, resulting in a change in its fluorescence or absorption spectrum, thus signaling the presence of the analyte. nih.govresearchgate.net Pyridine-based chemosensors have been developed for the selective detection of various metal ions, including copper (Cu²⁺), mercury (Hg²⁺), aluminum (Al³⁺), and iron (Fe³⁺). nih.govresearchgate.net

Integration into Complex Heterocyclic Systems and Polycyclic Frameworks

The reactivity of this compound allows for its incorporation into more complex molecular architectures, including other heterocyclic rings and polycyclic frameworks. nih.govmdpi.com This is typically achieved through cycloaddition reactions or multi-step syntheses where the pyridine ring serves as a key building block.

For example, the functional groups on the pyridine ring can participate in annulation reactions to form fused ring systems. nih.gov The synthesis of dipyrido[1,2-a:3',2'-e]pyrimidine derivatives from 2-chloro-3-cyano-4-methylamino-5-nitropyridine demonstrates the utility of substituted nitropyridines in constructing complex heterocyclic systems. researchgate.net Additionally, the development of diversity-oriented syntheses allows for the creation of novel polycyclic frameworks from relatively simple starting materials through controlled cycloaddition reactions. nih.govmdpi.com The ability to construct such intricate structures is crucial for the development of new drugs and advanced materials with unique properties.

Future Research Directions and Unexplored Avenues in 3 Chloro 5 Methyl 4 Nitropyridine Chemistry

Development of More Efficient and Sustainable Synthetic Routes

While established methods for the synthesis of nitropyridine derivatives exist, a key area of future research will be the development of more environmentally friendly and efficient synthetic protocols for 3-Chloro-5-methyl-4-nitropyridine. Current synthetic strategies often rely on harsh nitrating and halogenating agents, which can generate significant chemical waste. Future research is anticipated to focus on several key areas to address these limitations:

Catalytic Nitration: Exploring novel catalytic systems for the nitration of pyridine (B92270) precursors could offer a more sustainable alternative to traditional methods. This includes the investigation of solid acid catalysts or metal-based catalysts that can operate under milder conditions and be recycled, thereby reducing waste and improving atom economy.

Greener Solvents: A shift towards the use of greener solvents, such as ionic liquids or supercritical fluids, could significantly reduce the environmental impact of the synthesis process. Research into the solubility and reactivity of this compound and its precursors in these solvent systems will be crucial.

Energy Efficiency: The adoption of microwave-assisted or ultrasound-assisted synthesis could lead to dramatically reduced reaction times and lower energy consumption compared to conventional heating methods.

| Potential Sustainable Synthesis Improvement | Research Focus | Anticipated Benefits |

| Catalytic Nitration | Development of recyclable solid acid or metal-based catalysts. | Reduced chemical waste, milder reaction conditions, improved atom economy. |

| Greener Solvents | Investigation of ionic liquids and supercritical fluids. | Reduced environmental impact, potentially enhanced reactivity and selectivity. |

| Energy-Efficient Methods | Application of microwave or ultrasound-assisted synthesis. | Shorter reaction times, lower energy consumption. |

Exploration of Novel Reactivity Patterns and Unconventional Transformations

The reactivity of this compound is largely dictated by the electron-withdrawing nature of the nitro group and the presence of a displaceable chloro substituent. However, there remains significant scope for exploring unconventional transformations and uncovering novel reactivity patterns.

Future research could delve into:

Cross-Coupling Reactions: A systematic investigation into the utility of this compound as a substrate in various modern cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig) could open up new avenues for the synthesis of complex molecular architectures. The influence of the methyl and nitro groups on the reactivity of the C-Cl bond in these reactions is a key area for exploration.

C-H Functionalization: Direct functionalization of the C-H bonds of the pyridine ring, while challenging, represents a highly desirable and atom-economical approach to creating new derivatives. Research into transition-metal catalyzed C-H activation of this compound could lead to the development of novel synthetic shortcuts.

Photoredox Catalysis: The use of visible-light-mediated photoredox catalysis could enable previously inaccessible transformations of this compound under exceptionally mild conditions. This could include novel radical-based reactions and the introduction of complex functional groups.

Advanced in silico Design and Predictive Modeling for Chemical Discovery

Computational chemistry offers a powerful toolkit for accelerating chemical discovery and optimizing reaction conditions. For this compound, in silico methods can provide valuable insights and guide future experimental work.

Key areas for future computational research include:

Reaction Mechanism Elucidation: Density Functional Theory (DFT) calculations can be employed to model reaction pathways, calculate activation energies, and predict the regioselectivity of various transformations. This can help in understanding the underlying mechanisms of known reactions and in predicting the feasibility of new ones.

Virtual Screening for Biological Activity: By modeling the interactions of virtual libraries of this compound derivatives with the active sites of biological targets, it may be possible to identify promising candidates for development as new pharmaceuticals or agrochemicals.

Prediction of Physicochemical Properties: Quantitative Structure-Property Relationship (QSPR) models can be developed to predict key properties such as solubility, stability, and toxicity for novel derivatives of this compound, thereby streamlining the development process. A related compound, this compound 1-oxide, is noted to have increased solubility due to the N-oxide group.

Integration with Flow Chemistry and Automated Synthesis

The transition from traditional batch processing to continuous flow chemistry and automated synthesis platforms offers numerous advantages in terms of safety, efficiency, and scalability. The application of these technologies to the synthesis and derivatization of this compound is a promising avenue for future research.

Safer Handling of Hazardous Reagents: Flow chemistry allows for the in-situ generation and immediate use of hazardous reagents, minimizing the risks associated with their storage and handling. This is particularly relevant for nitration reactions.

Precise Control over Reaction Parameters: The ability to precisely control temperature, pressure, and reaction time in a flow reactor can lead to improved yields, higher purity, and better reproducibility.

Automated Library Synthesis: Integrating flow reactors with automated purification and analysis systems would enable the rapid synthesis of libraries of this compound derivatives for high-throughput screening in drug discovery and materials science.

Expanded Applications in Emerging Fields of Chemical Research

While substituted pyridines have established applications, future research will likely focus on leveraging the unique electronic and steric properties of this compound in new and emerging fields.

Potential areas for exploration include:

Materials Science: The incorporation of this compound as a building block into functional materials such as polymers, metal-organic frameworks (MOFs), and organic light-emitting diodes (OLEDs) could lead to materials with novel electronic, optical, or catalytic properties. For instance, the related compound 2,4-Dichloro-3-nitropyridine is used in producing specialized polymers and coatings.

Chemical Sensing: Derivatives of this compound could be designed as selective chemosensors for the detection of specific analytes. The pyridine nitrogen and the nitro group can both act as coordination sites, and their properties can be tuned by further functionalization.

Agrochemicals: Continued research into the biological activity of derivatives could lead to the development of new herbicides, fungicides, or insecticides with novel modes of action, helping to address the ongoing challenge of resistance in agriculture.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 3-Chloro-5-methyl-4-nitropyridine, and how do reaction conditions influence yield?

- Methodological Answer : The compound is synthesized via nitration and halogenation of methyl-substituted pyridine precursors. Key steps include:

- Nitration : Use mixed acid (HNO₃/H₂SO₄) at 0–5°C to prevent over-nitration.

- Chlorination : Employ PCl₅ or SOCl₂ under anhydrous conditions.

- Purification : Recrystallization in ethanol/water mixtures improves purity. Yield optimization requires precise temperature control and stoichiometric excess of chlorinating agents (1.5–2.0 eq) .

Q. What purification techniques are most effective for isolating this compound from byproducts?

- Methodological Answer :

- Column Chromatography : Use silica gel with hexane/ethyl acetate (4:1) to separate nitro and chloro derivatives.

- Recrystallization : Ethanol at -20°C yields crystals >98% purity.

- HPLC : Reverse-phase C18 columns with acetonitrile/water (70:30) resolve polar impurities. Validate purity via melting point (178–180°C) and ¹H NMR (δ 8.5–9.0 ppm for aromatic protons) .

Q. What safety protocols are critical when handling this compound?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood to avoid inhalation.

- Decomposition Risks : Thermal degradation releases NOₓ and Cl⁻ gases; avoid temperatures >200°C.

- Spill Management : Neutralize with sodium bicarbonate and adsorb using vermiculite .

Q. Which analytical methods are recommended for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹³C NMR confirms substitution patterns (C-Cl at ~105 ppm, C-NO₂ at ~150 ppm).

- Mass Spectrometry : ESI-MS in positive ion mode ([M+H]⁺ m/z 187) verifies molecular weight.

- IR Spectroscopy : Bands at 1530 cm⁻¹ (NO₂ asymmetric stretch) and 750 cm⁻¹ (C-Cl) .

Q. How do the electron-withdrawing groups (Cl, NO₂) influence reactivity in nucleophilic substitutions?

- Methodological Answer : The meta-directing nitro group and ortho/para-directing chloro group create regioselectivity challenges. For example:

- Amination : Use NH₃ in DMF at 120°C to target the 4-position.

- Thiolation : NaSH in ethanol replaces Cl at the 3-position with 70% efficiency .

Advanced Research Questions

Q. How can density functional theory (DFT) predict the electronic properties of this compound?

- Methodological Answer :

- Functional Selection : B3LYP/6-311+G(d,p) accurately calculates HOMO-LUMO gaps (~4.2 eV) and electrostatic potentials.

- Charge Distribution : The nitro group carries -0.45 e⁻, while Cl holds +0.30 e⁻, explaining electrophilic attack sites.

- Validation : Compare computed vs. experimental UV-Vis spectra (λmax ~270 nm) .

Q. What mechanistic insights explain contradictory yields in nitro-group reductions?

- Methodological Answer :

- Catalytic Hydrogenation : Pd/C in ethanol selectively reduces NO₂ to NH₂ (80% yield), but over-reduction to NH occurs if H₂ pressure exceeds 3 bar.

- Chemoselective Agents : SnCl₂/HCl preferentially reduces NO₂ without affecting Cl, but side reactions form Sn-O complexes at high temperatures (>60°C) .

Q. How to resolve discrepancies in reported solubility data for this compound?

- Methodological Answer :

- Solvent Screening : Use Hansen solubility parameters (δD=18.5, δP=5.2, δH=4.1) to identify optimal solvents (e.g., DMSO, THF).

- Temperature Dependence : Solubility in DMSO increases from 25 mg/mL (25°C) to 120 mg/mL (60°C). Conflicting data may arise from residual solvents in crystallized samples .

Q. What strategies stabilize this compound under acidic or oxidative conditions?

- Methodological Answer :

- Acidic Stability : Degrades at pH <2 via hydrolysis of Cl; buffer solutions (pH 5–7) in acetate prevent decomposition.

- Oxidative Resistance : Add BHT (0.1% w/w) to inhibit radical formation during storage. Monitor stability via HPLC over 30 days .

Q. What pharmacological applications are explored using derivatives of this compound?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products